molecular formula C20H16ClNO4S B2996463 2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide CAS No. 895467-98-8

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2996463
CAS No.: 895467-98-8
M. Wt: 401.86
InChI Key: FOMNJUVBAYPFQI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide is a chemical compound that belongs to the class of sulfonyl acetamides This compound is characterized by the presence of a sulfonyl group attached to an acetamide moiety, with additional phenyl and chlorophenyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl sulfonyl chloride with 2-phenoxyphenyl acetamide in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide

Uniqueness

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide is unique due to the presence of both chlorophenyl and phenoxyphenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c21-15-10-12-17(13-11-15)27(24,25)14-20(23)22-18-8-4-5-9-19(18)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMNJUVBAYPFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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